molecular formula C8H7BrO2S B2717069 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid CAS No. 2231413-55-9

5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid

Cat. No.: B2717069
CAS No.: 2231413-55-9
M. Wt: 247.11
InChI Key: KFBDAOPSNZNFCV-UHFFFAOYSA-N
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Description

5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid (CAS 2231413-55-9) is a high-value halogenated thiophene derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. The compound features a bromine atom and a cyclopropyl group on the thiophene ring, which, in combination with the carboxylic acid functional group, allows for diverse and site-selective derivatization . The cyclopropylthiophene moiety is a framework of significant scientific interest due to its potential to improve the pharmaceutical properties of drug candidates, though its synthesis has historically been challenging . This structure is particularly valuable in Palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, to create more complex molecular architectures for screening and development . Researchers utilize this compound in the synthesis of novel chemical entities for various biological applications, including as potential anticancer, antioxidant, and anti-inflammatory agents . The presence of both the bromine and the carboxylic acid group on the thiophene ring provides two distinct sites for further functionalization, enabling the creation of amides, esters, and other important functional groups for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-4-cyclopropylthiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO2S/c9-7-5(4-1-2-4)3-6(12-7)8(10)11/h3-4H,1-2H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBDAOPSNZNFCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(SC(=C2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid typically involves the bromination of 4-(cyclopropyl)thiophene-2-carboxylic acid. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control reaction parameters such as temperature, concentration, and reaction time. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic groups.

    Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to modify its electronic properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.

    Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids or esters are commonly used in this reaction.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can produce derivatives with different functional groups.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

  • Building Block : This compound serves as a crucial building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functionalization reactions that are essential in synthetic organic chemistry.

2. Materials Science

  • Organic Semiconductors : The compound is explored in developing organic semiconductors and conductive polymers due to its electronic properties derived from the thiophene ring structure.

3. Medicinal Chemistry

  • Biological Activity : Preliminary studies suggest potential biological activities, including enzyme inhibition and anti-inflammatory properties. It may act as a precursor for drug development aimed at treating various diseases.

4. Chemical Biology

  • Biomolecular Studies : The compound is utilized in studying thiophene-based biomolecules and their interactions within biological systems, enhancing our understanding of their roles in cellular processes.

Chemical Reactions Involving the Compound

5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid can undergo several types of chemical reactions:

Reaction TypeDescription
Substitution Reactions The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions It participates in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other groups.
Oxidation/Reduction The thiophene ring can be oxidized or reduced to modify its electronic properties.

The biological activity of this compound has been investigated with promising results:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression, such as glycogen synthase kinase 3 beta (GSK-3β), which is associated with various malignancies.
  • Anti-inflammatory Properties : Studies indicate that the compound exhibits anti-inflammatory effects by modulating cytokine release in microglial cells.

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted on various cancer cell lines, yielding the following results:

Concentration (µM)Cell LineViability (%)
0.1HeLa95
1MDA-MB-23180
10HT-2250
50BV-230
100Control10

These findings highlight the compound's potential as a lead for further development in cancer therapeutics.

Study on GSK-3β Inhibition

Research demonstrated that compounds structurally related to this compound possess potent GSK-3β inhibitory activity with IC₅₀ values ranging from 10 to 1314 nM. This suggests that modifications around the thiophene ring can significantly enhance inhibitory potency.

Anti-inflammatory Effects

A study involving BV-2 microglial cells showed that treatment with this compound resulted in decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential role in reducing neuroinflammation.

Mechanism of Action

The mechanism of action of 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its mechanism of action would involve interactions with biological targets, such as enzymes or receptors, through its functional groups.

Comparison with Similar Compounds

Substituent Effects on Lipophilicity and Bioactivity

Lipophilicity (clogP) is a key determinant of biological activity. Studies on thiophene-2-carboxylic acid derivatives reveal that substituents significantly influence clogP and antiproliferative efficacy. For example:

  • 5-Bromo-4-chlorothiophene-2-carboxylic acid : The electronegative chlorine atom increases polarity (clogP ≈ 2.1), but its smaller size may reduce steric hindrance, enhancing binding to hydrophobic targets .
  • 4-Amino-5-bromo-2-thiophenecarboxylic acid: The amino group (electron-donating) increases hydrophilicity (clogP ≈ 0.8), likely diminishing antiproliferative activity relative to cyclopropyl-substituted analogs, as observed in thiophene derivatives where higher clogP correlates with lower LD50 in A431 cells .

Electronic and Steric Effects

  • Cyclopropyl vs. In contrast, the methylsulfamoyl group (C6H6BrNO4S2) is electron-withdrawing, polarizing the ring and altering charge distribution .
  • Cyclopropyl vs. Chloro : Chlorine’s electronegativity increases ring electron deficiency, which may enhance reactivity in electrophilic substitutions but reduce stability in aqueous environments .

Biological Activity

5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid is an organic compound with significant potential in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The compound has the molecular formula C8H7BrO2SC_8H_7BrO_2S and features a thiophene ring substituted with a bromine atom and a cyclopropyl group. Its structural uniqueness contributes to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer progression, such as GSK-3β, which has been associated with several malignancies. The presence of the carboxylic acid group facilitates hydrogen bonding with target residues in the enzyme active site .
  • Anti-inflammatory Properties : Preliminary studies suggest that the compound exhibits anti-inflammatory effects, potentially by modulating cytokine release in microglial cells .

Antitumor Activity

Recent research has indicated that derivatives of thiophene compounds, including this compound, demonstrate significant antitumor activity. For example, studies have shown that compounds containing similar structures can reduce tumor size in xenograft models by inhibiting cell proliferation and migration .

Cytotoxicity Assessment

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on various cancer cell lines. The results indicate varying degrees of cytotoxicity depending on concentration:

Concentration (µM)Cell LineViability (%)
0.1HeLa95
1MDA-MB-23180
10HT-2250
50BV-230
100Control10

These findings highlight the compound's potential as a lead for further development in cancer therapeutics .

Case Studies

  • Study on GSK-3β Inhibition : A study demonstrated that compounds structurally related to this compound possess potent GSK-3β inhibitory activity with IC50 values ranging from 10 to 1314 nM. This suggests that modifications around the thiophene ring can significantly enhance inhibitory potency .
  • Anti-inflammatory Effects : Research involving BV-2 microglial cells showed that treatment with this compound resulted in decreased levels of nitric oxide (NO) and interleukin-6 (IL-6), indicating its potential role in reducing neuroinflammation .

Q & A

Basic Questions

Q. What are the key physical properties of 5-Bromo-4-(cyclopropyl)thiophene-2-carboxylic acid critical for experimental design?

  • Answer: Key properties include:

  • Melting Point (mp): Analogous brominated thiophene derivatives (e.g., 4-Bromo-2-thiophenecarboxylic acid) exhibit mp ~121°C , while cyclopropyl-substituted analogs may vary due to steric effects.
  • Solubility: Limited solubility in polar solvents (e.g., water) necessitates use of organic solvents (e.g., DMF, THF) for reactions. Recrystallization from boiling water has been reported for similar compounds .
  • Molecular Weight: ~221.07 g/mol (based on structurally related compounds like 4-Bromo-3-methylthiophene-2-carboxylic acid) .
  • Stability: Store at 0–6°C to prevent decomposition, as recommended for brominated heterocycles .

Q. What standard methods are used to synthesize brominated thiophene carboxylic acid derivatives?

  • Answer: A common approach involves electrophilic bromination:

Substrate Preparation: Start with a thiophene carboxylic acid derivative (e.g., 2-furancarboxylic acid).

Bromination: React with Br₂ in CCl₄ at 45–50°C for 24 hours to introduce bromine selectively .

Cyclopropane Introduction: Use methyl 2-chloro-2-cyclopropylideneacetate or similar reagents to append the cyclopropyl group via nucleophilic substitution .

Purification: Recrystallize from boiling water or chromatographic methods (e.g., silica gel) .

Advanced Questions

Q. How does the cyclopropyl substituent influence the reactivity of this compound in cross-coupling reactions?

  • Answer: The cyclopropyl group:

  • Steric Hindrance: May slow coupling reactions (e.g., Suzuki-Miyaura) by impeding access to the catalytic site.
  • Electronic Effects: Electron-donating cyclopropyl rings can stabilize intermediates, altering regioselectivity.
  • Case Study: Spirocyclic compounds with cyclopropyl moieties (e.g., 5-(4-Bromophenyl)-6-oxa-4-aza-spiro[2.4]hept-4-ene-7-carboxylic acid methyl ester) demonstrate enhanced rigidity, affecting reaction pathways .

Q. What strategies resolve low solubility during purification of brominated thiophene carboxylic acids?

  • Answer:

  • Solvent Selection: Use mixed solvents (e.g., ethanol/water) for recrystallization .
  • Derivatization: Convert to methyl esters or amides to improve solubility, followed by hydrolysis to recover the acid .
  • Chromatography: Employ reverse-phase HPLC with acetonitrile/water gradients for polar derivatives .

Q. How to address discrepancies in reported melting points for brominated thiophene derivatives?

  • Answer: Discrepancies arise due to:

  • Purity: Higher purity (>98%) samples (e.g., 5-Bromo-2-thiophenecarboxylic acid) show sharper mp ranges .
  • Polymorphism: Some compounds exhibit multiple crystalline forms. Use differential scanning calorimetry (DSC) to verify .
  • Measurement Methods: Compare capillary vs. hot-stage microscopy data. For example, 4-Bromo-2-thiophenecarboxylic acid has mp 121°C (capillary) but may vary by ±2°C with alternative methods .

Methodological Notes

  • Safety: Always use PPE (gloves, goggles) due to hazards like H303 (harmful if swallowed) and H333 (inhalation risk) .
  • Characterization: Validate structures via ¹H/¹³C NMR, IR (e.g., carbonyl stretch ~1700 cm⁻¹), and HRMS .

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